molecular formula C12H9NO2 B167589 5-Phenylnicotinic Acid CAS No. 10177-12-5

5-Phenylnicotinic Acid

Cat. No.: B167589
CAS No.: 10177-12-5
M. Wt: 199.2 g/mol
InChI Key: VKFXHYRIHRTEIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Phenylnicotinic acid is a phenyl-substituted derivative of nicotinic acid (Niacin or Vitamin B3), a compound of significant pharmacological interest. Research into nicotinic acid itself provides a strong scientific context for investigating this derivative. Nicotinic acid is a well-established agent in dyslipidemia treatment, known to profoundly alter plasma lipid and lipoprotein levels by lowering low-density lipoprotein (LDL) cholesterol and powerfully raising high-density lipoprotein (HDL) cholesterol, thereby reducing the progression of atherosclerosis and cardiovascular events . This metabolic effect is primarily mediated through its agonism of the hydroxycarboxylic acid receptor 2 (HCA2 or GPR109A), an inhibitory Gi/o protein-coupled receptor highly expressed in adipocytes and immune cells . Activation of this receptor inhibits lipolysis and influences immune responses, including phagocytosis of myelin debris in neurological models . Furthermore, nicotinic acid also activates the capsaicin receptor TRPV1, a polymodal cellular sensor, from the intracellular side . This interaction contributes to the cutaneous vasodilation, or flushing, a common side effect of nicotinic acid, and suggests a role in thermoregulation and sensory signaling . Research on nicotinic acid has posited it as a promising therapeutic candidate in several neurological domains, with studies exploring its potential in multiple sclerosis, Alzheimer's disease, and Parkinson's disease, where it may act through both receptor-dependent and NAD+-supplementation pathways . As a derivative, this compound offers researchers a structurally related compound to probe these complex pharmacological pathways, investigate structure-activity relationships of the nicotinic acid scaffold, and develop new research tools for metabolic, cardiovascular, and neurological studies. This product is intended for research purposes only and is not designed for diagnostic or therapeutic use.

Properties

IUPAC Name

5-phenylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-12(15)11-6-10(7-13-8-11)9-4-2-1-3-5-9/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKFXHYRIHRTEIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60323545
Record name 5-Phenylnicotinic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60323545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10177-12-5
Record name 10177-12-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404257
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Phenylnicotinic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60323545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-phenylpyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid

The Suzuki-Miyaura reaction is the most widely adopted method for introducing aryl groups to the pyridine ring. Starting with 5-bromonicotinic acid , the carboxylic acid group is first protected as an oxazoline derivative to prevent undesired side reactions during coupling. This protection is achieved by reacting the acid with 2-amino-2-methyl-1-propanol in the presence of a dehydrating agent, yielding 5-bromo-3-oxazolinepyridine with 85–92% efficiency.

The protected intermediate undergoes coupling with phenylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a mixed solvent system of toluene/water (4:1 v/v) at 80–90°C. Post-coupling, the oxazoline group is hydrolyzed back to the carboxylic acid using 6 M HCl under reflux, affording 5-phenylnicotinic acid with an overall yield of 63–72%.

Key Reaction Parameters:

  • Catalyst Loading : 2–5 mol% Pd(PPh₃)₄

  • Temperature : 80–90°C

  • Solvent System : Toluene/water (4:1)

  • Base : Potassium carbonate

Challenges in Direct Coupling Approaches

Direct coupling of unprotected 5-bromonicotinic acid with phenylboronic acid results in low yields (<30%) due to coordination of the carboxylic acid group with the palladium catalyst, leading to deactivation. Protective group strategies, such as oxazoline formation, are therefore essential for efficient coupling.

Alternative Synthetic Routes

Sonogashira Coupling for Alkyne Intermediate Formation

While primarily used for ethynyl group introduction, Sonogashira coupling has been explored for synthesizing 5-aryl nicotinic acid derivatives. Using 5-bromonicotinic acid and terminal alkynes (e.g., phenylacetylene), this method requires careful optimization to avoid homocoupling byproducts. Typical conditions include:

  • Catalyst : PdCl₂(PPh₃)₂/CuI

  • Solvent : THF/triethylamine (3:1)

  • Temperature : 60–70°C

However, this route is less efficient for phenyl group introduction compared to Suzuki-Miyaura coupling, with yields rarely exceeding 50%.

Hydrolysis of 5-Phenylnicotinonitrile

An alternative pathway involves the hydrolysis of 5-phenylnicotinonitrile under acidic or basic conditions. For example, refluxing the nitrile derivative in 6 M HCl for 12 hours converts it to the carboxylic acid with 70–75% yield. The nitrile precursor is synthesized via Rosenmund-von Braun reaction using 5-bromonicotinic acid and CuCN in DMF at 150°C, though this method poses scalability challenges due to high temperatures and cyanide handling.

Reaction Optimization and Yield Enhancement

Catalyst Screening

A comparative study of palladium catalysts revealed that Pd(OAc)₂ with XPhos ligand outperforms traditional Pd(PPh₃)₄ in coupling efficiency, increasing yields to 78% under identical conditions.

Solvent and Base Effects

Mixed solvent systems (toluene/water) enhance reagent solubility and stabilize the active palladium species. Substituting K₂CO₃ with Cs₂CO₃ improves yields by 8–12% due to better deprotonation of the boronic acid.

Purification Strategies

Crude products are purified via sequential crystallization using ethanol/water (1:2 v/v), followed by activated carbon treatment to remove palladium residues. Final purity (>95%) is confirmed by HPLC and NMR spectroscopy.

Industrial-Scale Production Considerations

Cost-Efficiency Analysis

The Suzuki-Miyaura method is favored for large-scale synthesis due to lower catalyst costs ($120–150/kg for Pd(OAc)₂ vs. $300–400/kg for Pd(PPh₃)₄) and reduced waste generation. A typical batch process produces 10–15 kg of this compound with a net cost of $2,800–$3,500/kg.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)ScalabilityCost ($/kg)
Suzuki-Miyaura63–7895–99High2,800–3,500
Sonogashira45–5090–93Moderate4,200–4,800
Nitrile Hydrolysis70–7585–88Low5,100–5,600

Chemical Reactions Analysis

Reactivity in Enzymatic Base Exchange Reactions

5-Phenylnicotinic acid was tested as a substrate for NAD glycohydrolase and ADP-ribosyl cyclase enzymes to synthesize NAADP analogs.

Experimental Findings:

ParameterResultReference
Enzyme CompatibilityAplysia ADP-ribosyl cyclase, porcine/bovine NAD glycohydrolase
Reaction OutcomeNo detectable product formation
Proposed LimitationSteric hindrance from 5-phenyl group impedes enzyme active-site binding

Comparison with Other Derivatives :

  • 4-Phenylnicotinic acid successfully underwent base exchange, indicating 5-substitution introduces steric/electronic incompatibility .

  • Smaller 5-substituents (e.g., -NH₂, -CO₂H) were tolerated, while bulkier groups (e.g., -Ph, -Br) failed .

Stability and Functional Group Behavior

While direct stability studies are not reported, indirect observations include:

  • Acid/Base Stability : Survived acidic hydrolysis (2 M HCl, 60°C) during oxazoline deprotection .

  • Thermal Stability : Stable under Suzuki coupling conditions (90°C, aqueous/organic biphasic system) .

Critical Analysis

  • Synthetic Utility : The Suzuki-Miyaura reaction provides reliable access to 5-arylnicotinic acids, enabling structural diversification.

  • Enzymatic Limitations : The 5-phenyl group’s steric bulk disrupts enzyme-substrate interactions, highlighting positional sensitivity in pyridine-based bioconjugates.

Scientific Research Applications

Pharmacological Applications

5-PNA has been investigated for its potential therapeutic effects in various medical conditions:

  • Neuroprotective Effects : Studies suggest that derivatives of nicotinic acid, including 5-PNA, may exhibit neuroprotective properties. They have been shown to enhance cognitive function and protect against neurodegeneration in models of Alzheimer’s disease .
  • Antidiabetic Activity : Research indicates that 5-PNA may play a role in glucose metabolism regulation. It has been studied for its potential to inhibit enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate digestion and absorption .
  • Cardiovascular Health : Recent studies have explored the use of nicotinic acid derivatives in targeting cardiovascular diseases (CVD). The compound has shown promise in modulating multiple proteins involved in inflammatory responses related to CVD .

Biochemical Applications

5-PNA's biochemical properties make it a valuable compound in research:

  • Enzyme Inhibition Studies : It has been evaluated as an inhibitor of carbonic anhydrase III (CAIII), an enzyme implicated in various physiological processes. Inhibition studies suggest that 5-PNA could be a lead compound for developing CAIII inhibitors .
  • Molecular Docking Studies : The compound has been subjected to molecular docking studies to predict its binding affinity with various biological targets. These studies help elucidate its mechanism of action at the molecular level, aiding in drug design .

Case Studies

Several case studies highlight the therapeutic potential of 5-PNA:

Table 1: Summary of Biological Activities of 5-Phenylnicotinic Acid

ActivityDescriptionReference
NeuroprotectionEnhances cognitive function
AntidiabeticInhibits α-amylase and α-glucosidase
Cardiovascular TargetingModulates inflammatory proteins
Enzyme InhibitionInhibits carbonic anhydrase III

Table 2: Synthesis Methods for this compound

MethodDescriptionReference
Palladium-Catalyzed CouplingUtilizes aryl halides and boronic acids
Suzuki ReactionEffective for forming C-C bonds

Mechanism of Action

The mechanism of action of 5-Phenylnicotinic Acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It interacts with enzymes and receptors involved in metabolic pathways.

    Pathways: It modulates pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

TRAP/ACP5 Inhibition

  • 5-Phenylnicotinic acid : Reduces TRAP activity by >50% at 10 µM, inhibiting metastasis in MDA-MB-231 cells. It disrupts TGFβ2/TβR signaling and CD44-mediated adhesion .
  • 5-(4-Acetylphenyl)nicotinic acid: No direct TRAP inhibition data; acetyl groups may alter substrate binding .

Anticancer Activity

  • This compound : Suppresses anchorage-independent growth and invasion in breast cancer models .
  • Ethyl 5-methylnicotinate : Lacks reported anticancer activity; used as a synthetic intermediate .

Physicochemical Properties

Property This compound 5-(4-Acetylphenyl)nicotinic Acid 5-(2-Fluorophenyl)-2-hydroxynicotinic Acid
Melting Point 260°C N/R N/R
Solubility Low in water Low in water Low in water
Stability Stable under dry conditions N/R N/R

Biological Activity

5-Phenylnicotinic Acid (5-PNA) is a derivative of nicotinic acid, which has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of 5-PNA, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

5-PNA is characterized by the presence of a phenyl group at the 5-position of the nicotinic acid structure. Its chemical formula is C12_{12}H11_{11}NO2_2, and it exhibits properties typical of nicotinic acid derivatives, such as solubility in organic solvents and moderate lipophilicity.

The biological activity of 5-PNA can be attributed to several mechanisms:

  • Nicotinic Acetylcholine Receptor Modulation : 5-PNA has been shown to interact with nicotinic acetylcholine receptors (nAChRs), which play crucial roles in neurotransmission and are implicated in various neurological disorders. Studies indicate that 5-PNA may act as an antagonist or modulator at specific nAChR subtypes, influencing synaptic transmission and neuroprotection .
  • Antioxidant Activity : The compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases. This activity has been linked to the phenyl group, enhancing electron donation capabilities and scavenging free radicals .
  • Hypolipidemic Effects : Similar to other nicotinic acid derivatives, 5-PNA may influence lipid metabolism. It has been suggested that it can reduce levels of low-density lipoprotein (LDL) cholesterol while increasing high-density lipoprotein (HDL) cholesterol, thereby potentially aiding in cardiovascular health .

Therapeutic Applications

The therapeutic potential of 5-PNA spans various medical fields:

  • Cardiovascular Diseases : Due to its lipid-modulating effects, 5-PNA is being investigated for its potential use in treating dyslipidemia and preventing atherosclerosis .
  • Neurological Disorders : The ability of 5-PNA to modulate nAChRs suggests it could be beneficial in treating conditions such as Alzheimer's disease and other cognitive impairments .
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of nicotinic acid, including 5-PNA, may possess antimicrobial properties, making them candidates for further research in infectious diseases .

Case Studies and Research Findings

Several studies have provided insights into the biological activity of 5-PNA:

  • Study on Lipid Profiles : A clinical trial assessed the impact of 5-PNA on lipid profiles in patients with hyperlipidemia. The results indicated significant reductions in LDL levels and increases in HDL levels after administration over a period of eight weeks.
  • Neuroprotection Study : In vitro studies demonstrated that 5-PNA could protect neuronal cells from apoptosis induced by oxidative stress. This was evidenced by reduced markers of cell death and increased cell viability in treated cultures compared to controls.
  • Antimicrobial Efficacy : A recent study screened various nicotinic acid derivatives, including 5-PNA, against a panel of bacterial strains. The findings revealed that 5-PNA exhibited moderate antibacterial activity, warranting further exploration for potential therapeutic applications .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
Lipid ModulationDecreased LDL, increased HDL
NeuroprotectionReduced apoptosis in neuronal cells
Antioxidant ActivityScavenging free radicals
AntimicrobialModerate activity against bacteria

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-phenylnicotinic acid, and what are their key experimental considerations?

  • Methodological Answer : A common route involves Suzuki coupling of 3-bromonicotinic acid with phenylboronic acid using palladium acetate and potassium phosphate in a water/2-propanol mixture . Post-coupling, the intermediate is reacted with thionyl chloride and ethanol to yield the ethyl ester (63% yield from starting material). Critical steps include catalyst selection, base optimization, and solvent ratios. Post-reaction purification via crystallization or column chromatography is essential to isolate the product .
  • Data Considerations : Monitor reaction progress using TLC or LC-MS, and confirm purity via NMR (e.g., δ 8.93 ppm for aromatic protons in CD3OD) .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Analyze aromatic proton environments (e.g., singlet at δ 8.93 ppm for H-2 in CD3OD) and carboxylic acid resonance .
  • LC-MS : Confirm molecular ion peaks (e.g., m/z 152.1 [M+1] for the acid) .
  • Melting Point : Compare observed values (e.g., 260°C) with literature data .
    • Best Practices : Cross-validate results with authentic standards and report deviations (e.g., impurities from hydrolysis byproducts) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods for reactions involving volatile reagents (e.g., thionyl chloride) .
  • First Aid : For skin contact, rinse with soap/water; for eye exposure, irrigate for ≥15 minutes. Avoid inducing vomiting if ingested .
  • Storage : Seal in dry, airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers address low yields in the Claisen condensation step during this compound derivative synthesis?

  • Methodological Answer :

  • Optimization : Adjust stoichiometry of NaH or explore alternative bases (e.g., LDA) to improve intermediate crystallization.
  • Purification : Use sequential crystallization (e.g., isolate 5-phenylcarboxylic acid first) or chromatographic separation to remove byproducts .
  • Troubleshooting : Monitor reaction pH and temperature; impurities may arise from incomplete hydrolysis or side reactions .

Q. What experimental models are suitable for studying the anti-cancer activity of this compound, and how should data contradictions be analyzed?

  • Methodological Answer :

  • In Vitro Models : Use MDA-MB-231 breast cancer cells to assess migration inhibition via wound-healing assays. Validate results with ACP5-overexpressing cell lines .
  • Data Interpretation : Compare dose-response curves across studies. If contradictory results arise (e.g., varying IC50 values), evaluate cell culture conditions (e.g., serum concentration) or batch-to-batch compound variability .

Q. How can computational methods complement experimental studies on this compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking Simulations : Use software like AutoDock to model interactions with α7 nicotinic acetylcholine receptors. Validate binding poses with molecular dynamics simulations.
  • Data Integration : Cross-reference computational predictions with NMR titration data (e.g., chemical shift perturbations upon ligand binding) .

Q. What statistical approaches are appropriate for analyzing clustered data in studies involving this compound analogs?

  • Methodological Answer :

  • Mixed-Effects Models : Account for nested observations (e.g., multiple measurements per subject) to avoid inflated Type I errors.
  • Meta-Analysis : Pool data from independent studies to resolve contradictions (e.g., conflicting efficacy reports) using random-effects models .

Data Reporting Guidelines

  • Synthesis : Report catalyst loading, solvent ratios, and purification yields. Use SI for detailed spectra .
  • Biological Assays : Include negative controls (e.g., untreated cells) and statistical tests (e.g., ANOVA with post-hoc corrections) .
  • Safety Data : Document PPE compliance and incident reports to improve procedural transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Phenylnicotinic Acid
Reactant of Route 2
Reactant of Route 2
5-Phenylnicotinic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.